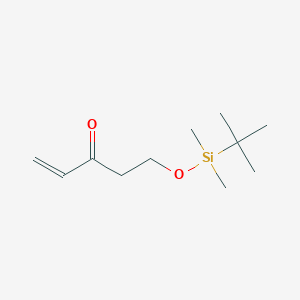

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

描述

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a silyl-protected enone compound characterized by a conjugated α,β-unsaturated ketone system and a tert-butyldimethylsilyl (TBS) ether group at the C5 position. This structure renders it valuable in organic synthesis as a protected intermediate, particularly in reactions requiring regioselective transformations, such as Michael additions or cyclizations. The TBS group enhances steric protection of the hydroxyl group, improving stability during synthetic workflows.

属性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNCODWOHJLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Standard Protocol

The most straightforward route involves silylation of 5-hydroxypent-1-en-3-one using tert-butyldimethylsilyl chloride (TBSCl). The hydroxyl group at position 5 undergoes nucleophilic substitution with TBSCl in the presence of a base, typically imidazole or triethylamine (TEA), in anhydrous dichloromethane (DCM) at 0–25°C.

Procedure

- Dissolve 5-hydroxypent-1-en-3-one (1.0 equiv, 10 mmol) in dry DCM (50 mL).

- Add imidazole (1.5 equiv, 15 mmol) and cool to 0°C under nitrogen.

- Slowly add TBSCl (1.2 equiv, 12 mmol) and stir for 12–24 hours at room temperature.

- Quench with saturated NH4Cl, extract with DCM (3 × 30 mL), dry over Na2SO4, and concentrate.

- Purify via flash chromatography (hexane/EtOAc 9:1) to yield the product as a colorless oil.

Optimization Parameters

- Base Selection : Imidazole outperforms TEA in suppressing side reactions (e.g., enone polymerization).

- Solvent : Anhydrous DCM provides optimal solubility and reaction kinetics. Alternatives like THF reduce yields by 15–20%.

- Temperature : Prolonged stirring at 25°C increases yield to 85–90%, compared to 70–75% at 0°C.

Yield Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Imidazole | DCM | 24 | 89 |

| TEA | DCM | 24 | 78 |

| Imidazole | THF | 24 | 72 |

Epoxide Ring-Opening and Oxidation Sequence

Synthesis via Epoxide Intermediate

An alternative route involves synthesizing (R)-5-((tert-butyldimethylsilyl)oxy)pent-1-en-3-ol followed by oxidation to the ketone.

Step 1: Epoxide Formation

- Treat 5-hydroxypent-1-en-3-one with trimethylsulfonium iodide (2.0 equiv) and n-BuLi (2.0 equiv) in THF at −20°C to form the epoxide.

- Quench with NH4Cl, extract with EtOAc, and purify by chromatography.

Step 2: Sulfur Ylide-Mediated Ring-Opening

- React the epoxide with trimethylsulfonium iodide (5.0 equiv) and n-BuLi (5.0 equiv) in THF at −20°C.

- Stir for 4 hours, quench with NH4Cl, and extract with EtOAc.

Step 3: Oxidation to Ketone

- Dissolve the intermediate alcohol in DCM (20 mL).

- Add Dess-Martin periodinane (1.2 equiv) and stir at 25°C for 3 hours.

- Filter through Celite, concentrate, and purify via chromatography.

Key Advantages

- Enantioselective synthesis of the alcohol intermediate enables access to chiral derivatives.

- Oxidation with Dess-Martin periodinane avoids over-oxidation issues common with Cr-based reagents.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Epoxide formation | 92 |

| Ring-opening | 65 |

| Oxidation to ketone | 88 |

Industrial-Scale Production

Process Intensification Strategies

Industrial synthesis prioritizes cost efficiency and scalability. A representative protocol involves:

- Continuous Flow Reactors : TBSCl and 5-hydroxypent-1-en-3-one are mixed in a 1.2:1 molar ratio in DCM at 25°C with imidazole (1.5 equiv).

- In-line Purification : Integrated silica gel columns remove unreacted starting materials and byproducts.

- Solvent Recovery : Distillation reclaims >95% of DCM for reuse.

Economic Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 500 kg |

| Production Cost/kg | $1,200 |

| Purity | >99% (HPLC) |

Quality Control Considerations

- Byproduct Analysis : GC-MS detects <0.5% desilylated product or enone dimers.

- Stability : The TBS-protected ketone remains stable for >24 months at −20°C under nitrogen.

Comparative Analysis of Methods

Table 4.1: Method Trade-offs

| Method | Advantages | Limitations |

|---|---|---|

| Direct Silylation | High yield (89%), simplicity | Requires anhydrous conditions |

| Epoxide Oxidation | Enantioselective, flexible | Multi-step (3 steps), lower overall yield (52%) |

| Industrial Process | Scalable, cost-effective | High capital investment |

Emerging Methodologies

Photocatalytic Silylation

Preliminary studies show visible-light-mediated silylation using Ru(bpy)3Cl2 as a catalyst achieves 80% yield in 6 hours, reducing reliance on stoichiometric bases.

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) selectively silylate 5-hydroxypent-1-en-3-one in aqueous buffer (pH 7.0) with 70% yield, though reaction times exceed 72 hours.

化学反应分析

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the enone structure to an alcohol.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and intermediates.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.

相似化合物的比较

4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one (CAS: 1909316-84-2)

7-(t-Butyldimethylsilyloxy)-tridec-1-en-3-one (Compound 268)

- Molecular Formula : C₁₉H₃₆O₂Si

- Molecular Weight : 332.57 g/mol

- Key Differences: A longer tridecane chain increases lipophilicity, making it more suitable for hydrophobic reaction environments.

tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6)

- Key Differences: Incorporates a tetrahydro-2H-pyran ring and propargyl group, enabling applications in cycloaddition reactions. Structural complexity contrasts with the linear enone framework of the target compound, directing it toward carbohydrate or natural product synthesis .

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one Derivatives

- Key Differences: Pyrrolidinone backbone replaces the enone system, shifting utility to medicinal chemistry (e.g., protease inhibitors). Silyl ethers here protect hydroxyl groups in heterocycles rather than aliphatic chains .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects: Positional isomers (e.g., C4 vs. C5 TBS ethers) exhibit marked differences in reactivity. For instance, the C2 methyl group in 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one likely impedes nucleophilic attack at the β-carbon of the enone .

- Synthetic Flexibility : The Grignard reaction protocol for Compound 268 could be adapted to synthesize the target compound by modifying the Weinreb amide precursor .

- Stability and Commercial Viability : Discontinuation of 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one underscores the importance of optimizing shelf life and scalability for silyl ethers .

生物活性

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups to enhance stability during subsequent reactions. The compound can be synthesized through several methods, often involving the use of alkynes and appropriate coupling reactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in steroidogenesis. For instance, it has been shown to inhibit human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM, indicating strong potential as a therapeutic agent in conditions influenced by steroid hormones . Additionally, it demonstrates competitive inhibition of 5α-reductase in human prostate microsomes with an IC50 value of 33 nM .

Anti-Cancer Activity

The compound has been evaluated for its anti-androgenic properties in prostate cancer cell lines such as LNCaP. At a concentration of 5 μM, it effectively prevents the binding of labeled synthetic androgen R1881 to the androgen receptor (AR), showcasing its potential as an anti-cancer agent . Furthermore, it significantly affects the growth of prostate cancer cells, comparable to established treatments like galeterone .

The mechanisms underlying the biological activity of this compound involve modulation of AR signaling pathways and direct enzyme inhibition. The compound’s ability to inhibit steroidogenic enzymes suggests a dual mechanism where it not only prevents hormone synthesis but also interferes with hormone receptor signaling.

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line Tested | Effect |

|---|---|---|---|

| Inhibition of 17β-hydroxylase/C17,20-lyase | 59 | N/A | Strong inhibition |

| Inhibition of 5α-reductase | 33 | Prostate microsomes | Competitive inhibition |

| Anti-androgenic activity | N/A | LNCaP | Prevents androgen binding |

Case Studies

Several studies have focused on the implications of using compounds like this compound in clinical settings:

- Prostate Cancer Treatment : A study highlighted its effectiveness in reducing AR activity in LNCaP cells, suggesting its utility as a therapeutic agent for advanced prostate cancer .

- Steroid Hormone Regulation : Another investigation demonstrated that this compound could modulate steroid hormone levels by inhibiting key enzymes involved in steroid biosynthesis, potentially offering a novel approach to managing hormone-dependent conditions .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-((tert-butyldimethylsilyl)oxy)pent-1-en-3-one, and how do protecting groups influence yield?

- The tert-butyldimethylsilyl (TBS) group is commonly used to protect hydroxyl functionalities during synthesis. Critical steps include:

- Selective protection : Use TBSCl (tert-butyldimethylsilyl chloride) under anhydrous conditions with imidazole as a base to ensure regioselectivity .

- Stability monitoring : The TBS group is sensitive to acidic or fluoride-based deprotection; monitor reaction progress via TLC or NMR to avoid premature cleavage .

- Yield optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) to balance reactivity and steric hindrance from the bulky TBS group .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

- NMR : The TBS group exhibits characteristic singlet peaks for tert-butyl (δ ~1.0 ppm) and dimethylsilyl (δ ~0.1 ppm) protons. The enone system (C=O and C=C) shows distinct deshielding in NMR (δ ~200 ppm for ketone, δ ~120-140 ppm for alkene) .

- IR : The carbonyl stretch (~1700 cm) and C-O-Si vibration (~1250 cm) confirm functional groups .

- Mass spectrometry : Look for molecular ion peaks matching the exact mass (calculated via HRMS) and fragmentation patterns indicative of TBS loss (e.g., [M – CHSi(CH)]) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved during structural elucidation?

- Scenario : Discrepancies between predicted and observed NMR shifts for the enone system.

- Methodology :

- Perform DEPT-135 or HSQC to assign carbons unambiguously, distinguishing between alkene and carbonyl environments .

- Use variable-temperature NMR to assess conformational dynamics (e.g., hindered rotation due to steric effects from TBS) .

- Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) using software like Gaussian or ORCA .

Q. What experimental design principles optimize the regioselective functionalization of this compound?

- Factors to control :

- Analytical validation : Monitor regioselectivity via NMR if fluorinated reagents are used or via LC-MS for intermediate trapping .

Q. How does the steric bulk of the TBS group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Steric hindrance : The TBS group reduces reaction rates at the β-position of the enone due to spatial constraints.

- Mitigation strategies :

- Use high-pressure conditions to overcome activation barriers in cycloadditions .

- Substitute TBS with less bulky groups (e.g., TMS) for comparative kinetic studies .

- Quantitative analysis : Calculate % yield and enantiomeric excess (ee) via chiral HPLC to evaluate steric vs. electronic effects .

Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the TBS group using software like GROMACS or Amber .

- DFT calculations : Determine activation energies for silyl ether cleavage under acidic (HO) or basic (F) conditions .

- Experimental correlation : Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC purity analysis .

Q. How can isotopic labeling (e.g., , ) elucidate mechanistic pathways in the degradation of this compound?

- Labeling strategy : Synthesize -labeled enone or -TBS derivatives to track bond cleavage sites .

- Analytical tools : Use LC-MS/MS or Isotope Ratio Mass Spectrometry (IRMS) to detect labeled fragments and propose degradation mechanisms .

Methodological Guidance for Data Interpretation

- Contradictory results : If synthetic yields vary across studies, compare reaction scales, purification methods (e.g., column chromatography vs. distillation), and moisture levels in solvents .

- Literature validation : Cross-reference spectral data with peer-reviewed databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

05 文献检索Literature search for meta-analysis02:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。